Antagonistic Activity Against Mutant ARs
AR antagonist 4 demonstrates broad-spectrum antagonistic activity against wild-type AR and three clinically significant LBD mutants (W741L, T877A, F876L) that confer resistance to enzalutamide. The compound shows IC50 values of 246.6 nM (wt-AR), 208.8 nM (AR T877A), 268.2 nM (AR F876L), and 490.2 nM (AR W741L) [1]. While direct head-to-head data with enzalutamide in the same assay system are not available, class-level inference from published literature indicates that enzalutamide loses antagonistic activity and exhibits agonistic properties against AR F876L and AR W741C mutants [2].
| Evidence Dimension | AR antagonistic activity (IC50) against wild-type and mutant ARs |
|---|---|
| Target Compound Data | IC50: 246.6 nM (wt-AR), 208.8 nM (T877A), 268.2 nM (F876L), 490.2 nM (W741L) |
| Comparator Or Baseline | Enzalutamide: IC50 ~36-60 nM in LNCaP cells (wt-AR context); loses antagonism against F876L and W741C/L mutants |
| Quantified Difference | Maintains antagonistic activity against F876L (IC50 268.2 nM) and W741L (IC50 490.2 nM), whereas enzalutamide shows agonist conversion |
| Conditions | In vitro AR antagonism assays against wild-type and mutant AR constructs [1] |
Why This Matters
Researchers studying AR inhibitor resistance mechanisms require compounds that retain activity against F876L and W741L mutants, which AR antagonist 4 provides.
- [1] Wang A, Luo X, Wang Y, Meng X, Lu Z, Yang Y. Design, synthesis, and biological evaluation of androgen receptor degrading and antagonizing bifunctional steroidal analogs for the treatment of advanced prostate cancer. J Med Chem. 2022;65(19):12991-13013. View Source
- [2] Joseph JD, Lu N, Qian J, et al. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509. Cancer Discov. 2013;3(9):1020-1029. View Source
